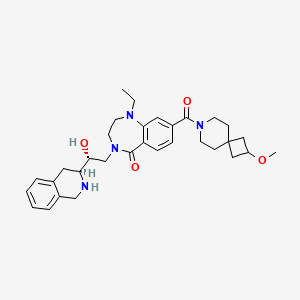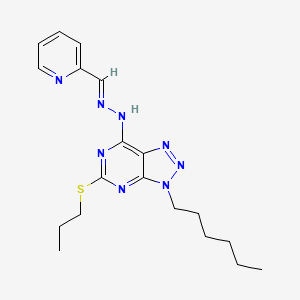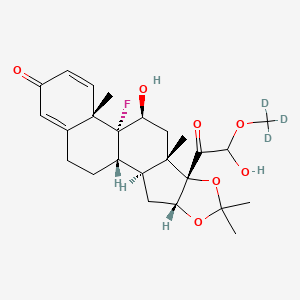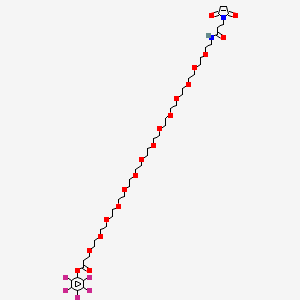
Mitochondria-Targeted Photoactivatable Prodrug
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitochondria-Targeted Photoactivatable Prodrug is a novel compound designed to selectively target mitochondria within cells and release therapeutic agents upon exposure to light. This prodrug accumulates in the mitochondria and, upon photoactivation, induces cell death in a controlled manner. This innovative approach aims to improve the efficacy and specificity of cancer treatments by minimizing damage to surrounding healthy tissues .
Métodos De Preparación
The synthesis of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:
Synthesis of the Anticancer Drug: The anticancer drug, such as mertansine, is synthesized through a series of chemical reactions.
Attachment of Mitochondria-Targeting Moiety: An alkyltriphenylphosphonium moiety is covalently attached to the anticancer drug to ensure mitochondrial targeting.
Incorporation of Photoactivatable Linker: A hydroxycinnamate photoactivatable linker is introduced to connect the drug and the targeting moiety.
Industrial production methods for this prodrug would involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
Mitochondria-Targeted Photoactivatable Prodrug undergoes several types of chemical reactions:
Photocleavage Reaction: Upon irradiation with light (e.g., 400 nm), the photoactivatable linker undergoes a cleavage reaction, releasing the therapeutic components.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions within the mitochondrial environment, influencing its activity and stability.
Substitution Reactions:
Common reagents and conditions used in these reactions include light sources for photoactivation, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions are the active anticancer drug and any byproducts from the cleavage of the linker .
Aplicaciones Científicas De Investigación
Mitochondria-Targeted Photoactivatable Prodrug has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying light-activated drug release mechanisms and the design of organelle-specific prodrugs.
Biology: Researchers use this prodrug to investigate mitochondrial functions and dynamics, as well as the role of mitochondria in cell death and apoptosis.
Medicine: The primary application is in cancer therapy, where the prodrug provides a targeted approach to killing cancer cells while sparing healthy tissues.
Mecanismo De Acción
The mechanism of action of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:
Mitochondrial Targeting: The alkyltriphenylphosphonium moiety directs the prodrug to the mitochondria within cells.
Photoactivation: Upon exposure to light, the hydroxycinnamate linker undergoes a cleavage reaction, releasing the active anticancer drug.
Induction of Apoptosis: The released drug, such as mertansine, binds to microtubules in the mitochondrial region, inducing mitotic arrest and cell death through apoptosis
Comparación Con Compuestos Similares
Mitochondria-Targeted Photoactivatable Prodrug is unique in its ability to combine mitochondrial targeting with light-activated drug release. Similar compounds include:
Camptothecin-Based Prodrugs: These prodrugs also target mitochondria and induce apoptosis upon light activation.
Doxorubicin Conjugates: These compounds use a similar targeting moiety and photoactivatable linker to release doxorubicin in the mitochondria.
The uniqueness of this compound lies in its specific combination of components and its potential for real-time monitoring and controlled drug release.
Propiedades
Fórmula molecular |
C61H60BrN4O14P |
|---|---|
Peso molecular |
1184.0 g/mol |
Nombre IUPAC |
4-[4-[[3-hydroxy-4-[(E)-3-[[(2R,3R,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxoprop-1-enyl]phenoxy]methyl]triazol-1-yl]butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C61H59N4O14P.BrH/c1-36-56(70)45(30-51(78-36)79-48-32-61(75,49(68)34-66)31-44-53(48)60(74)55-54(58(44)72)57(71)43-21-14-22-47(76-2)52(43)59(55)73)62-50(69)26-24-37-23-25-39(29-46(37)67)77-35-38-33-65(64-63-38)27-12-13-28-80(40-15-6-3-7-16-40,41-17-8-4-9-18-41)42-19-10-5-11-20-42;/h3-11,14-26,29,33,36,45,48,51,56,66,70,75H,12-13,27-28,30-32,34-35H2,1-2H3,(H3-,62,63,64,67,69,71,72,73,74);1H/t36-,45?,48+,51-,56+,61+;/m1./s1 |
Clave InChI |
FTPYNKSALNZZDW-WGTBZLLCSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C(C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C/C6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=CC6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


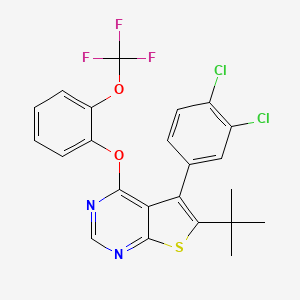

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
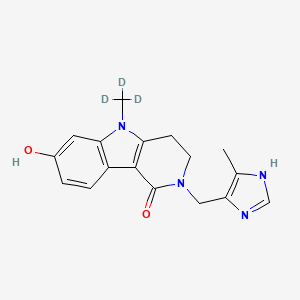
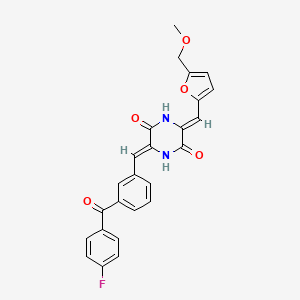
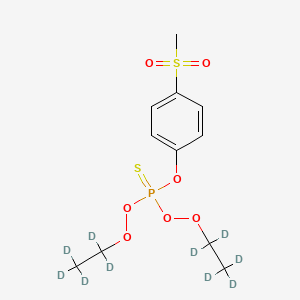

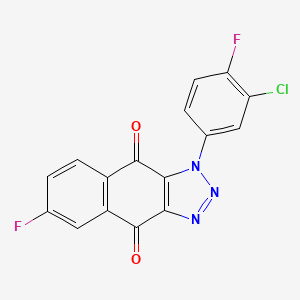
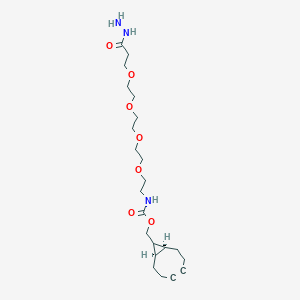
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
